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Executive Summary

Icovamenib (formerly BMF-219) is an investigational, orally bioavailable, covalent inhibitor of
menin, a key nuclear protein that acts as a scaffold in essential cellular pathways, including cell
cycle regulation and gene expression. Emerging preclinical and clinical data indicate that
icovamenib may offer a novel, disease-modifying therapeutic approach for diabetes by directly
targeting the health and function of pancreatic islet cells. This document provides a
comprehensive technical overview of the mechanism of action, quantitative effects, and
experimental methodologies related to icovamenib's impact on islet cell biology. The data
presented herein supports the hypothesis that by inhibiting menin, icovamenib promotes the
regeneration and functional enhancement of insulin-producing beta cells.

Core Mechanism of Action: Menin Inhibition in Beta
Cells

Icovamenib's primary mechanism of action is the selective and covalent inhibition of menin.[1]
In pancreatic beta cells, menin is understood to function as a brake on cell proliferation and
turnover. It forms complexes with other proteins, including Mixed Lineage Leukemia (MLL)
proteins, which regulate the expression of genes involved in the cell cycle.[2] Specifically,
menin-containing complexes are known to maintain the expression of cyclin-dependent kinase
(CDK) inhibitors like p27 and p18, which restrict beta cell division.[2]
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By inhibiting menin, icovamenib is proposed to disrupt these repressive complexes, leading to
a downstream cascade that promotes beta cell health:

o Beta Cell Proliferation: Inhibition of menin removes the brake on the cell cycle, enabling the
controlled proliferation and regeneration of existing beta cells. This is a crucial aspect of its
potential disease-modifying effect, aiming to restore the functional beta cell mass lost in both
type 1 and type 2 diabetes.

e Increased GLP-1 Receptor (GLP-1R) Expression: Icovamenib treatment has been shown to
increase the expression of the GLP-1 receptor at both the transcript and protein levels in
human islets.[3] This sensitizes the beta cells to the effects of incretin hormones like GLP-1
and its analogues (e.g., semaglutide, tirzepatide).

» Enhanced Insulin Production: Alongside proliferation, icovamenib treatment also leads to
increased intracellular insulin content, suggesting an improvement in the insulin synthesis
capacity of the beta cells.[3]

The culmination of these effects is a restoration of the islet's ability to produce and secrete
insulin in a glucose-responsive manner, leading to improved glycemic control.
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Caption: Proposed signaling pathway of icovamenib in pancreatic beta cells.

Quantitative Data Summary

The effects of icovamenib have been quantified in clinical trials, in vivo animal models, and ex

vivo human islet studies.

Table 1: Clinical Data from COVALENT-111 Phase Il Trial
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Parameter

Patient Population

Result

Citation

HbA1c Reduction

Severe Insulin-
Deficient T2D

1.2% mean reduction
sustained through
Week 52 (9 months

post-treatment).

Severe Insulin-
Deficient T2D (100mg
QD for 12 weeks arm)

1.5% mean reduction
in HbAlc (p=0.01).

[4]

Beta-cell deficient
T2D on
antihyperglycemic

agents

1.47% placebo-
adjusted mean
reduction at Week 26
(p=0.022) after 12

weeks of dosing.

[5]

T2D patients on GLP-

1 therapy at baseline

1.3% reduction in
HbA1c (p=0.05)
sustained through
Week 52.

[4]

Beta Cell Function

Severe Insulin-

53% mean increase in

C-peptide levels 3

Deficient T2D months after the last
dose.

55% increase in C-

Severe Insulin- peptide at Week 26 (3

Deficient T2D months post-
treatment).
Strong correlation

] between C-peptide
T2D patients (all )
] increase and HbAlc

dosing groups, n=23) )
reduction (r=-0.73,
p<0.0001).
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Table 2: Preclinical In Vivo Data (Zucker Diabetic Fatty
Rat Model)

Combination therapy: lcovamenib (200 mg/kg, PO, QD) + low-dose Semaglutide (0.02 mg/kg,

SC, QD)

) Result vs. .
Parameter Metric . Citation
Semaglutide Alone
] Fasting Blood
Glycemic Control 60% lower [6]
Glucose
Oral Glucose
Tolerance Test 50% lower [6]
(OGTT) AUC
_ >1% by Day 28; >2%
HbAlc Decline [6]
by Day 39
Insulin HOMA-IR (Insulin
o ) ] 75% lower [6]
Sensitivity/Secretion Resistance)
C-peptide to Glucose )
_ ~2-fold increase
Ratio
B Body Weight
Body Composition ) ~10% greater [6]
Reduction

Lean Mass

Full preservation

[6]

Table 3: Preclinical Ex Vivo Data (Human Islets)
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Experiment Condition Result Citation
Icovamenib + GLP-1 ) )
_ >2-fold increase in
_ _ Agonists _
Insulin Secretion glucose-stimulated [7]

(Tirzepatide/Semagluti
de)

insulin secretion.

Icovamenib pre-
treatment +

Orforglipron

~2x increase in insulin
secretion

effectiveness.

[8]

Gene/Protein

Expression

Icovamenib treatment
(100-300nM)

Increased expression

of both GLP-1

Receptor and

intracellular insulin 3]
(transcript and protein

levels).

Beta Cell Proliferation

Icovamenib treatment

Controlled, glucose-
and dose-dependent
proliferation of beta

cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are

based on publicly available information from conference presentations and company

disclosures.

In Vivo Animal Model: Zucker Diabetic Fatty (ZDF) Rat

Study

This protocol describes the methodology used to assess the synergistic effects of icovamenib

and a GLP-1 receptor agonist.

o Model: Male Zucker Diabetic Fatty (ZDF) rats, a well-established model for type 2 diabetes

characterized by insulin resistance.
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o Groups:
o Combination Therapy Group (n=10): Treated with icovamenib and semaglutide.
o Monotherapy Control Group (n=10): Treated with semaglutide alone.

e Dosing Regimen:
o lcovamenib: 200 mg/kg, administered orally (PO), once daily (QD) for 28 days.

o Semaglutide: 0.02 mg/kg (low-dose), administered subcutaneously (SC), once daily (QD)
during weeks 3 and 4 (days 14-28) of the study.

o Biomarker Analysis: Key metabolic parameters were analyzed at multiple time points
throughout the 28-day period.

o

Glycemic Control: Fasting and fed blood glucose levels, HbAlc, and Oral Glucose
Tolerance Tests (OGTT).

o

Beta Cell Function: HOMA-B (Homeostatic Model Assessment for Beta-cell function) and
C-peptide index.

o

Insulin Resistance: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance).

[¢]

Body Composition: Body weight, fat mass, and lean mass.
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Caption: Experimental workflow for the in vivo ZDF rat combination study.

Ex Vivo Human Islet Culture and Analysis

This protocol details the methods used to study the direct effects of icovamenib on human

pancreatic islets.

e |slet Source: Human islets were obtained from cadaver-derived, non-diabetic donors.

¢ Culture Conditions:
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o Islets were cultured ex vivo under hyperglycemic conditions (8 mM glucose) to mimic a
diabetic state.

o Treatment with icovamenib at various concentrations (e.g., 30 nM, 100 nM, 300 nM) or
vehicle control (DMSO) was maintained for 7 days.

o Endpoint Assays (Day 8):

o Gene Expression Analysis: RNA was extracted from size-matched islets. Quantitative RT-
PCR was performed to measure the transcript levels of GLP-1R, Insulin, and a
housekeeping gene (e.g., RPL30) for normalization. Relative fold change was calculated
using the 2-AACt method.

o Protein Expression Analysis: GLP-1R protein expression was measured using a Jess™
automated Western Blot system.

o Intracellular Insulin Quantification: Intracellular insulin levels were measured by ELISA and
normalized to the total DNA content of the islet.

o Beta Cell Proliferation Assay:
» Human islet microtissues (MTs) were cultured for 2-3 weeks with icovamenib.

» The thymidine analog EdU (5-ethynyl-2'-deoxyuridine) was added to the culture to be
incorporated into the DNA of proliferating cells.

= At the end of treatment, islets were fixed, stained (e.qg., for insulin and EdU), and
imaged to quantify the fraction of proliferating beta cells relative to the total beta cell
count.

o Glucose-Stimulated Insulin Secretion (GSIS) Assay:
= After the 7-day pre-treatment with icovamenib, size-matched islets were harvested.

» [slets were then subjected to a GSIS assay, which involves sequential incubation in low
and high glucose buffers, with or without the presence of a GLP-1 receptor agonist
(e.g., 200 nM semaglutide or 30 nM tirzepatide).
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» Supernatants were collected to measure insulin secretion via ELISA. The secretion
index (stimulated insulin / basal insulin) was calculated to assess beta cell function.
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Caption: Experimental workflow for ex vivo human islet studies.

COVALENT-111 Phase Il Clinical Trial

This protocol provides an overview of the design for the key clinical study assessing
icovamenib in patients with Type 2 Diabetes.

o Study Design: A multi-site, randomized, double-blind, placebo-controlled Phase Il trial.[5]

» Key Eligibility Criteria:

(¢]

Adults (18-65 years) diagnosed with T2D within the last 7 years.[4]

[¢]

HbAlc levels between 7.0% and 10.5%.[5]

[¢]

Body Mass Index (BMI) between 25 and 40 kg/m 2.[5]

[e]

Uncontrolled on diet and exercise with up to three existing antidiabetic medications.[5]
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» Dosing Regimens: The study evaluated three different dosing arms against a placebo:

o Arm A: 100mg once daily (QD) for 8 weeks.[4][5]

o Arm B: 100mg once daily (QD) for 12 weeks.[4][5]

o Arm C: 100mg once daily (QD) for 8 weeks, followed by 100mg twice daily (BID) for 4
weeks.[4][5]

e Primary Endpoint: Placebo-corrected mean reduction in HbAlc at Week 26.[5]

e Secondary & Exploratory Endpoints:

o

Change in fasting plasma glucose.[5]

[¢]

Assessment of beta-cell function via HOMA-B and C-peptide levels during an Oral
Glucose Tolerance Test (OGTT).

[¢]

Assessment of insulin resistance via HOMA-IR.[5]

o

Safety and tolerability.

Conclusion and Future Directions

The comprehensive data gathered from clinical, in vivo, and ex vivo studies strongly support
the proposed mechanism of icovamenib as a potent modulator of pancreatic islet cell function.
By inhibiting menin, icovamenib appears to not only enhance the function and insulin
secretory capacity of existing beta cells but also to promote their regeneration. The observed
synergy with GLP-1 receptor agonists highlights a particularly promising therapeutic strategy,
potentially allowing for more effective glycemic control with lower doses of existing therapies.[9]

Future research will focus on long-term safety and efficacy in larger patient populations,
including those with Type 1 Diabetes, and further elucidating the downstream molecular
pathways affected by menin inhibition in islet cells. The potential for icovamenib to act as a
non-chronic, disease-modifying agent represents a paradigm shift in the management of
diabetes, moving beyond symptom control to the restoration of underlying cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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